

Validation of AZD-3199's ultra-long-acting profile in vivo

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Compound of Interest

Compound Name: AZD-3199

Cat. No.: B1666216

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AZD-3199: Validating an Ultra-Long-Acting Profile In Vivo

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of **AZD-3199**, an ultra-long-acting β 2-adrenergic receptor (uLABA) agonist, with other relevant long-acting (LABA) and ultra-long-acting β 2-agonists. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies to validate the ultra-long-acting profile of these compounds.

Executive Summary

AZD-3199 is a potent and selective β 2-adrenergic receptor agonist designed for once-daily administration in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).^{[1][2]} Preclinical in vivo studies, primarily in guinea pig models of histamine-induced bronchoconstriction, have been crucial in validating its ultra-long-acting profile. These studies demonstrate that **AZD-3199** provides prolonged bronchoprotection, significantly longer than established LABAs like salmeterol and formoterol, and comparable to other uLABAs such as indacaterol.^[3] This guide summarizes the key in vivo data, details the experimental protocols used to generate this data, and provides visual representations of the underlying signaling pathway and experimental workflow.

In Vivo Performance Comparison

The following table summarizes the in vivo bronchoprotective effects of **AZD-3199** compared to other β 2-agonists in the guinea pig histamine-induced bronchoconstriction model. The data is extracted from the key publication "Discovery of **AZD-3199**, An Inhaled Ultralong Acting β 2 Receptor Agonist with Rapid Onset of Action."

Compound	Class	Administration Route	ED80 Dose (nmol/kg)	Duration of Significant Bronchoprotection (hours)
AZD-3199	uLABA	Intratracheal (i.t.)	46.7	> 24
Indacaterol	uLABA	Intratracheal (i.t.)	Not Reported in this study	> 24
Salmeterol	LABA	Intratracheal (i.t.)	Not Reported in this study	~12
Formoterol	LABA	Intratracheal (i.t.)	Not Reported in this study	~12

Note: The ED80 is the dose required to produce 80% of the maximum protective effect against histamine-induced bronchoconstriction. The duration of action was determined by measuring the inhibition of histamine-induced bronchoconstriction at various time points after drug administration.[3] While direct head-to-head in vivo comparisons of **AZD-3199** with other newer uLABAs like olodaterol and vilanterol in the same standardized guinea pig model are not readily available in the public domain, the existing data provides a strong validation of its ultra-long-acting profile against established benchmarks.

Experimental Protocols

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is a standard method for evaluating the efficacy and duration of action of bronchodilators.

1. Animal Model:

- Male Dunkin-Hartley guinea pigs (350-450g) are used for these studies.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

2. Anesthesia and Surgical Preparation:

- Guinea pigs are anesthetized with an appropriate anesthetic agent (e.g., pentobarbitone).
- The trachea is cannulated to allow for artificial ventilation and measurement of airway resistance.
- The jugular vein is cannulated for the administration of histamine and test compounds (if not administered via inhalation or intratracheally).

3. Induction of Bronchoconstriction:

- A baseline of stable airway resistance is established.
- Bronchoconstriction is induced by an intravenous infusion of histamine at a constant rate. The dose of histamine is titrated to produce a sustained and submaximal increase in airway resistance.

4. Drug Administration:

- Test compounds (**AZD-3199** and comparators) are administered via the desired route, typically intratracheal (i.t.) or inhalation, at their predetermined effective doses (e.g., ED80).

5. Measurement of Bronchoprotection:

- The ability of the test compound to inhibit the histamine-induced increase in airway resistance is measured over time.
- Measurements are typically taken at multiple time points post-dose (e.g., 1, 6, 12, 24, 48, and 72 hours) to determine the duration of action.
- Bronchoprotection is calculated as the percentage inhibition of the histamine-induced bronchoconstriction.

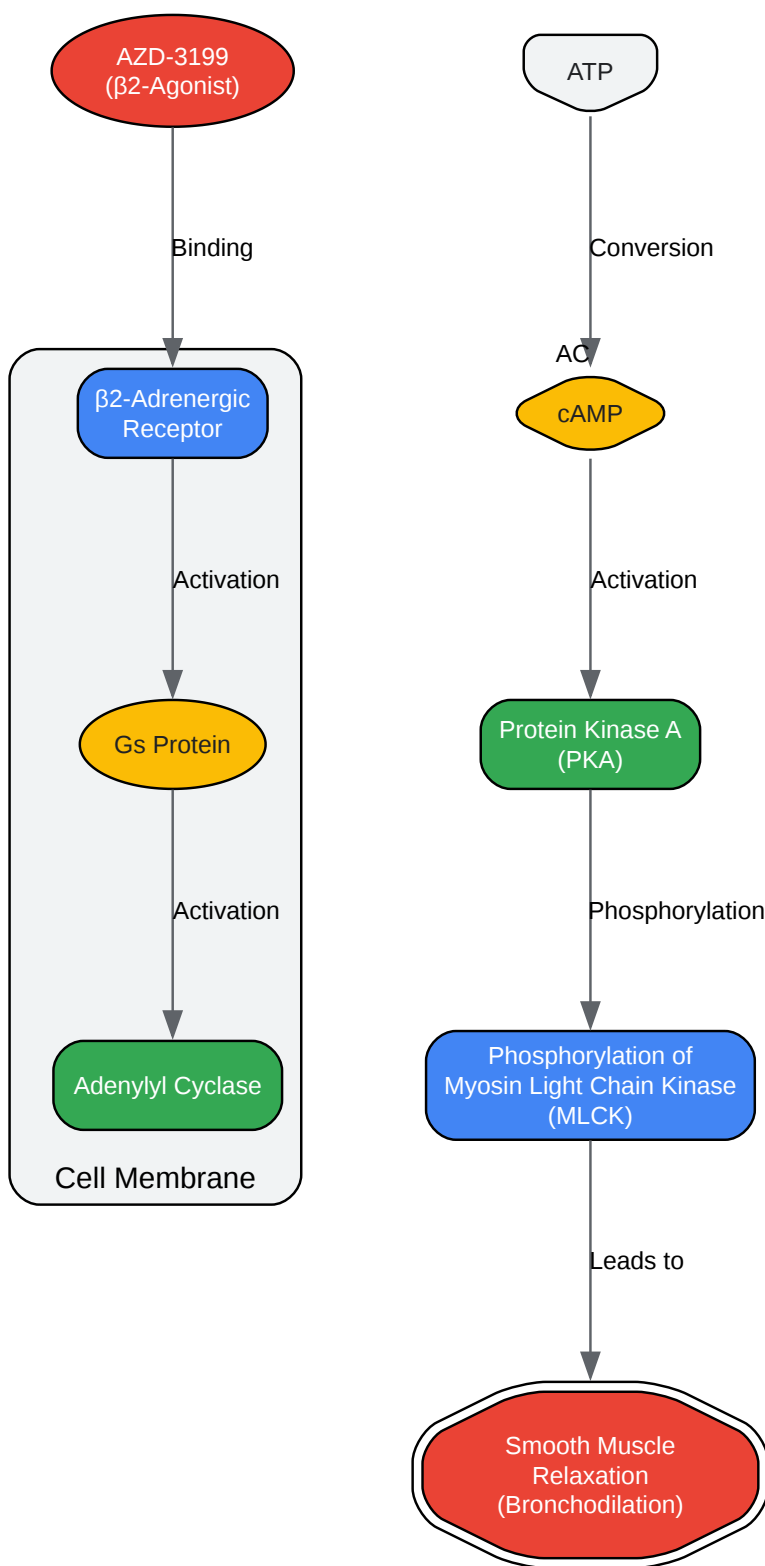
6. Data Analysis:

- The data is typically presented as the mean percentage inhibition of bronchoconstriction \pm standard error of the mean (SEM).
- Statistical analysis is performed to determine the significance of the bronchoprotective effect at each time point compared to a vehicle control group.

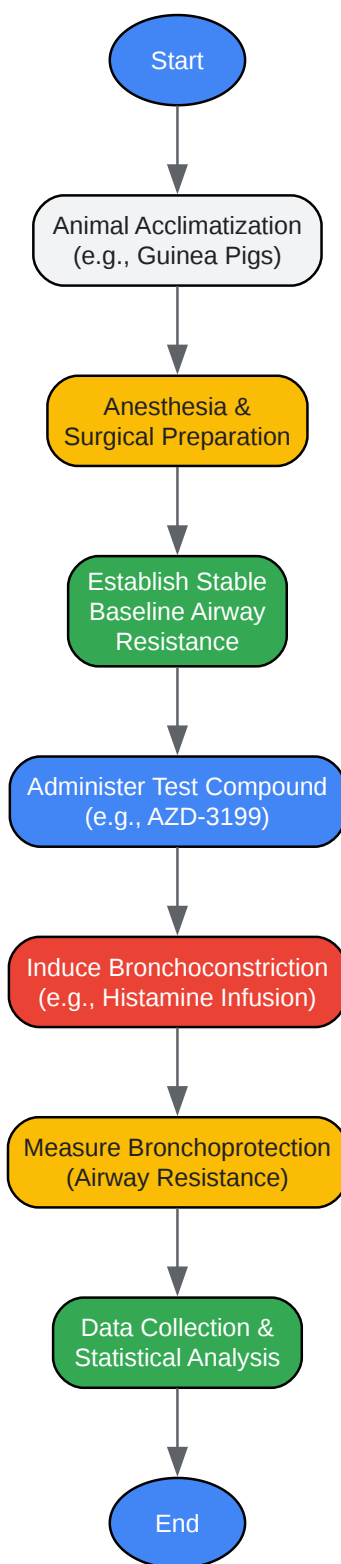
Visualizations

β 2-Adrenergic Receptor Signaling Pathway in Bronchodilation

The following diagram illustrates the signaling cascade initiated by the binding of a β 2-agonist like **AZD-3199** to its receptor on airway smooth muscle cells, leading to bronchodilation.



β_2 -Adrenergic Receptor Signaling Pathway



Experimental Workflow for In Vivo Bronchodilator Studies

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